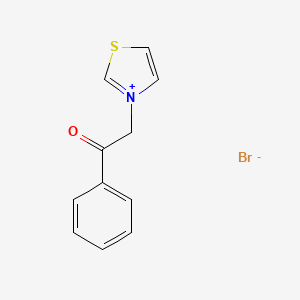

N-Phenacylthiazolium bromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-phenyl-2-(1,3-thiazol-3-ium-3-yl)ethanone;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10NOS.BrH/c13-11(8-12-6-7-14-9-12)10-4-2-1-3-5-10;/h1-7,9H,8H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEAFABGKSOIJLH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C[N+]2=CSC=C2.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30431106 | |

| Record name | N-Phenacylthiazolium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5304-34-7 | |

| Record name | N-Phenacylthiazolium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005304347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Phenacylthiazolium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-PHENACYLTHIAZOLIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JE6JEU5BW6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Phenacylthiazolium Bromide (PTB) in the Cleavage of Advanced Glycation End-products (AGEs): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Advanced Glycation End-products (AGEs) are a heterogeneous group of molecules formed through the non-enzymatic reaction of reducing sugars with proteins, lipids, and nucleic acids. The accumulation of AGEs is a key contributor to the pathogenesis of diabetic complications, atherosclerosis, and aging-related diseases. N-Phenacylthiazolium bromide (PTB) has emerged as a promising therapeutic agent capable of cleaving pre-formed AGE crosslinks, thereby reversing the detrimental effects of glycation. This technical guide provides an in-depth analysis of the mechanism of action of PTB in AGE cleavage, supported by quantitative data, detailed experimental protocols, and visualizations of the core mechanisms and pathways.

The Chemical Mechanism of PTB-Mediated AGE Cleavage

The primary mechanism of action of this compound (PTB) in breaking AGE crosslinks lies in its ability to cleave α-dicarbonyl structures, which are key intermediates and structural components of many AGEs.[1] The core of this activity resides in the thiazolium ring of PTB.

Under physiological conditions, the acidic proton at the C2 position of the thiazolium ring can be abstracted by a base, forming a nucleophilic ylide (a carbene). This ylide is the reactive species that attacks one of the carbonyl carbons of the α-dicarbonyl moiety within the AGE crosslink. This nucleophilic attack initiates a series of rearrangements that ultimately lead to the cleavage of the carbon-carbon bond between the two carbonyl groups, thus breaking the crosslink and regenerating the thiazolium catalyst.

However, a significant competing reaction for PTB under physiological conditions is its hydrolysis.[2] At a pH of 7.4 and a temperature of 37°C, PTB undergoes hydrolysis with a half-life of approximately 44 minutes.[2] This reaction leads to the formation of inactive isomeric 2,3-dihydro-4-formyl-2-hydroxy-2-phenyl-1,4-thiazines and needs to be considered in the design of in vitro and in vivo experiments.[2]

Quantitative Data on PTB Efficacy

The effectiveness of PTB in cleaving AGEs has been demonstrated in various studies. The following tables summarize key quantitative findings from in vitro and in vivo experiments.

Table 1: In Vitro Efficacy of PTB on AGEs

| Parameter | Experimental System | PTB Concentration | Incubation Time | Result | p-value | Reference |

| Cell Viability | Human Periodontal Ligament Cells | 0.05 - 0.1 mM | 24 hours | Promoted mitogenesis and reduced cytotoxicity | <0.05 | [3][4] |

| Chaperone Activity Recovery | Pre-glycated αA-crystallin | 5 - 20 mM | 3 days | Concentration-dependent recovery of chaperone activity | Not specified | [5] |

| Post-yield Strain | Human Cancellous Bone | 0.015 M & 0.15 M | 3 & 7 days | Significant rebound in post-yield material properties | <0.05 | [6] |

| AGE Content Reduction | Human Cancellous Bone | 0.015 M & 0.15 M | 7 days | Greater reduction in AGEs compared to 3-day treatment | <0.05 | [6] |

Table 2: In Vivo Efficacy of PTB on AGEs

| Parameter | Animal Model | PTB Dosage | Treatment Duration | Result | p-value | Reference |

| Vascular AGE Accumulation | Streptozotocin-induced diabetic rats | 10 mg/kg (intraperitoneally) | 3 weeks | Prevented the increase in mesenteric vascular AGEs | <0.001 | [7] |

| Renal AGE Accumulation | Streptozotocin-induced diabetic C57BL/6 mice | 10 µg/g (subcutaneous) | 12 weeks | Decreased renal collagen-bound AGEs | Not specified | [8] |

| Urinary AGE Excretion | Streptozotocin-induced diabetic C57BL/6 mice | 10 µg/g (subcutaneous) | 12 weeks | Increased urinary AGE excretion | Not specified | [8] |

Experimental Protocols

In Vitro Formation of Advanced Glycation End-products (AGEs)

A common method for generating AGEs in vitro for cleavage assays involves the incubation of a protein with a reducing sugar. Bovine serum albumin (BSA) is frequently used as the protein substrate.

Protocol:

-

Reagents:

-

Bovine Serum Albumin (BSA)

-

D-glucose

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Sodium azide (B81097) (to prevent bacterial growth)

-

-

Procedure:

-

Prepare a solution of BSA (e.g., 10 mg/mL) in PBS.

-

Add D-glucose to a final concentration of 0.5 M.

-

Add sodium azide to a final concentration of 0.02% (w/v).

-

Incubate the mixture in a sterile container at 37°C for several weeks (e.g., 4-8 weeks).

-

After incubation, dialyze the solution extensively against PBS to remove unreacted glucose and other small molecules.

-

The resulting AGE-BSA solution can be characterized by fluorescence spectroscopy (excitation ~370 nm, emission ~440 nm) and stored at -20°C.

-

In Vitro AGE Cleavage Assay

This assay is designed to quantify the ability of PTB to break AGE crosslinks in a prepared AGE-protein substrate.

Protocol:

-

Reagents:

-

AGE-BSA (prepared as described above)

-

This compound (PTB)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

-

Procedure:

-

Prepare a stock solution of PTB in a suitable solvent (e.g., water or DMSO) and dilute to desired concentrations in PBS.

-

In a multi-well plate or microcentrifuge tubes, mix the AGE-BSA solution with different concentrations of PTB. Include a control group with AGE-BSA and PBS without PTB.

-

Incubate the reactions at 37°C for a specified period (e.g., 24, 48, or 72 hours).

-

After incubation, quantify the remaining AGEs using methods such as fluorescence spectroscopy or ELISA.

-

The percentage of AGE cleavage can be calculated by comparing the AGE levels in the PTB-treated samples to the control samples.

-

Quantification of AGEs

Fluorescence Spectroscopy:

This is a rapid and cost-effective method for estimating the overall fluorescent AGE content.[9]

-

Dilute the samples in PBS.

-

Measure the fluorescence intensity using a fluorometer with an excitation wavelength of approximately 370 nm and an emission wavelength of approximately 440 nm.

-

A decrease in fluorescence intensity in PTB-treated samples compared to the control indicates AGE cleavage.

Enzyme-Linked Immunosorbent Assay (ELISA):

ELISA provides a more specific and sensitive quantification of AGEs using antibodies that recognize specific AGE structures (e.g., carboxymethyl-lysine, CML).[9][10]

-

Coat a microplate with the sample.

-

Add a primary antibody specific to the AGE of interest.

-

Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Add a substrate that produces a colorimetric or chemiluminescent signal.

-

Measure the signal using a plate reader. The signal intensity is proportional to the amount of AGEs in the sample.

Signaling Pathways Modulated by PTB

Beyond its direct chemical effect on AGE crosslinks, PTB can also modulate cellular signaling pathways that are activated by AGEs. The interaction of AGEs with the Receptor for Advanced Glycation End-products (RAGE) is a key event in the pathogenesis of diabetic complications.

The binding of AGEs to RAGE on the cell surface triggers a cascade of intracellular signaling events, including the activation of:

-

JAK/STAT pathway: Involved in cytokine signaling and inflammation.

-

MAPK (mitogen-activated protein kinase) pathways (e.g., ERK, JNK, p38): Regulate cell proliferation, differentiation, and apoptosis.

-

PI3K/Akt pathway: Plays a crucial role in cell survival and metabolism.

These pathways converge on the activation of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) , which upregulates the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6), adhesion molecules, and pro-oxidant enzymes. This sustained inflammatory and oxidative state contributes to tissue damage.

By cleaving AGEs, PTB reduces the ligand availability for RAGE, thereby inhibiting the activation of these downstream signaling pathways and mitigating the inflammatory and oxidative stress associated with AGE accumulation.[3][4]

Conclusion and Future Directions

This compound demonstrates significant potential as a therapeutic agent for reversing the pathological consequences of advanced glycation. Its mechanism of action, centered on the cleavage of α-dicarbonyl structures within AGE crosslinks, is supported by both in vitro and in vivo evidence. Furthermore, its ability to indirectly modulate the pro-inflammatory AGE-RAGE signaling pathway adds to its therapeutic promise.

However, the rapid hydrolysis of PTB under physiological conditions presents a challenge for its clinical application. Future research should focus on the development of more stable thiazolium-based compounds with improved pharmacokinetic profiles. Additionally, further elucidation of the precise AGE crosslinks targeted by PTB and a more comprehensive understanding of its long-term effects in various tissues are warranted to advance its development as a clinical candidate for the treatment of AGE-related diseases.

References

- 1. Techniques to Assess Collagen Synthesis, Deposition, and Cross-Linking In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rapid hydrolysis and slow alpha,beta-dicarbonyl cleavage of an agent proposed to cleave glucose-derived protein cross-links - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound inhibits the advanced glycation end product (AGE)-AGE receptor axis to modulate experimental periodontitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound Reduces Bone Fragility Induced by Nonenzymatic Glycation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound decreases renal and increases urinary advanced glycation end products excretion without ameliorating diabetic nephropathy in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Skin Autofluorescence – A Non-invasive Measurement for Assessing Cardiovascular Risk and Risk of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Purification of N-Phenacylthiazolium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N-Phenacylthiazolium bromide (PTB), a compound of significant interest in medicinal chemistry, particularly for its role as an advanced glycation end-product (AGE) cross-link breaker. This document details established experimental protocols, quantitative data, and the underlying chemical principles.

Synthesis of this compound

The primary and most direct method for synthesizing this compound is through the quaternization of the thiazole (B1198619) ring via a nucleophilic substitution reaction. This involves the reaction of thiazole with 2-bromoacetophenone (B140003) (phenacyl bromide). The nitrogen atom of the thiazole ring acts as a nucleophile, attacking the electrophilic carbon of the phenacyl bromide, leading to the formation of the N-phenacyl bond and the thiazolium salt.

Reaction Scheme

The overall reaction is as follows:

Caption: Synthesis of this compound from Thiazole and 2-Bromoacetophenone.

Experimental Protocols

Several protocols with varying reaction conditions have been reported. Below are detailed methodologies for three common approaches.

Protocol 1: Optimized Synthesis in Anhydrous Ethanol (B145695)

This protocol is reported to provide a high yield of the desired product.

-

Reagents and Materials:

-

Thiazole

-

2-Bromoacetophenone (Phenacyl bromide)

-

Anhydrous Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

-

Procedure:

-

In a clean, dry round-bottom flask, dissolve 1.0 equivalent of thiazole in anhydrous ethanol.

-

Add 1.0 equivalent of 2-bromoacetophenone to the solution.

-

Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating source.

-

Heat the reaction mixture to 50°C and maintain this temperature with vigorous stirring for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature. The product may precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol or diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain crude this compound.

-

Protocol 2: Synthesis in Methanol under Reflux

-

Reagents and Materials:

-

Thiazole

-

2-Bromoacetophenone

-

Methanol

-

Inert gas (e.g., Nitrogen or Argon)

-

Standard reflux apparatus

-

-

Procedure:

-

Combine equimolar amounts of thiazole and 2-bromoacetophenone in a round-bottom flask containing methanol.

-

Flush the apparatus with an inert gas.

-

Heat the mixture to reflux and maintain for 3 hours under an inert atmosphere.

-

After the reaction is complete, cool the mixture to room temperature.

-

The product will precipitate from the solution. Collect the solid by filtration.

-

Wash the collected solid with a small amount of cold methanol.

-

Dry the product in a vacuum oven.

-

Protocol 3: Synthesis in Benzene (B151609)

-

Reagents and Materials:

-

Thiazole

-

2-Bromoacetophenone

-

Benzene

-

Standard reaction apparatus

-

-

Procedure:

-

Dissolve equimolar amounts of thiazole and 2-bromoacetophenone in benzene in a round-bottom flask.

-

Heat the reaction mixture for 4 hours.

-

As the reaction progresses, the product will precipitate out of the solution.

-

After cooling, collect the solid product by filtration.

-

Wash the solid with a small amount of benzene.

-

Dry the product thoroughly.

-

Quantitative Data Summary

| Protocol | Solvent | Temperature | Reaction Time (hours) | Reported Yield |

| 1 | Anhydrous Ethanol | 50°C | 4 - 6 | 85% |

| 2 | Methanol | Reflux | 3 | 51% |

| 3 | Benzene | Heating | 4 | 42% |

Purification of this compound

The primary method for purifying crude this compound is recrystallization. This technique relies on the principle that the solubility of the compound and impurities in a given solvent system changes with temperature. A mixed solvent system of ethanol and ethyl acetate (B1210297) is commonly employed for this purpose.

Purification Workflow

Caption: Recrystallization workflow for the purification of this compound.

Experimental Protocol for Recrystallization

-

Reagents and Materials:

-

Crude this compound

-

Ethanol

-

Ethyl acetate

-

Erlenmeyer flasks

-

Hot plate

-

Ice bath

-

Buchner funnel and filter paper

-

Vacuum flask

-

-

Procedure:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol to dissolve the solid completely. Gentle heating on a hot plate may be necessary.

-

Once the solid is dissolved, slowly add ethyl acetate dropwise to the hot solution until a slight turbidity (cloudiness) persists.

-

If excess precipitate forms, add a small amount of hot ethanol to redissolve it, aiming for a saturated solution at high temperature.

-

Remove the flask from the heat and allow it to cool slowly to room temperature. Crystals should start to form.

-

To maximize crystal formation, place the flask in an ice bath for about 30 minutes.

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of a cold mixture of ethanol and ethyl acetate.

-

Dry the crystals under vacuum to remove any residual solvent.

-

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by analytical methods.

| Property | Value |

| Melting Point | 208-210 °C |

| Molecular Formula | C₁₁H₁₀BrNOS |

| Molecular Weight | 284.17 g/mol |

Expected Spectroscopic Data:

-

¹H NMR: The spectrum is expected to show characteristic peaks for the aromatic protons of the phenyl and thiazolium rings, as well as a singlet for the methylene (B1212753) protons adjacent to the carbonyl group and the thiazolium nitrogen.

-

¹³C NMR: The spectrum should display distinct signals for the carbonyl carbon, the aromatic carbons of both rings, and the methylene carbon.

-

FT-IR (KBr, cm⁻¹): Characteristic absorption bands are expected for the C=O stretching of the ketone, C-H stretching of the aromatic rings, and C=N and C-S stretching of the thiazolium ring.

An In-Depth Technical Guide to N-Phenacylthiazolium Bromide (PTB): Chemical and Physical Properties

Abstract

N-Phenacylthiazolium bromide (PTB) is a synthetic organic compound that has garnered significant attention in biomedical research for its role as a breaker of advanced glycation end-product (AGE) cross-links.[1][2] AGEs are implicated in the pathogenesis of numerous age-related and diabetic complications, including vascular stiffening, nephropathy, and bone fragility.[1][3] This document provides a comprehensive technical overview of the chemical and physical properties of PTB, its mechanism of action, and detailed experimental protocols for its synthesis and evaluation. This guide is intended for researchers, scientists, and drug development professionals working to mitigate the impact of AGEs in disease.

Chemical and Physical Properties

This compound is a quaternary ammonium (B1175870) salt featuring a thiazolium ring N-substituted with a phenacyl group.[1][4] The cationic thiazolium core is the active moiety responsible for its biological activity, while the bromide ion serves as the counterion.[5] It typically appears as a crystalline solid and is soluble in polar solvents.[5]

Chemical Identification

The fundamental identifiers and properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 5304-34-7 | [1][6][7] |

| Molecular Formula | C₁₁H₁₀BrNOS | [1][2][7] |

| Molecular Weight | 284.17 g/mol | [1][2][7] |

| IUPAC Name | 3-(2-Oxo-2-phenylethyl)-1,3-thiazol-3-ium bromide | [2] |

| Synonyms | PTB, 3-Phenacylthiazolium bromide | [4][5] |

| SMILES | C1=CC=C(C=C1)C(=O)C[N+]2=CSC=C2.[Br-] | [1] |

| InChI Key | CEAFABGKSOIJLH-UHFFFAOYSA-M | [1][6] |

Physical Characteristics

| Property | Value | Reference |

| Physical Form | Solid | |

| Appearance | Crystalline Solid | [5] |

| Melting Point | 227-229 °C (with decomposition) | [8][9] |

| Solubility | Soluble in polar solvents | [5] |

| Storage | Ambient Temperature |

Spectroscopic and Analytical Data

Structural elucidation of PTB is typically accomplished using standard spectroscopic techniques.[6]

| Technique | Key Data Points | Reference |

| ¹H NMR (DMSO-d₆) | A characteristic singlet for the proton on the thiazolium ring is observed around δ 8.72 ppm. | [6] |

| Infrared (IR) | Carbonyl (C=O) stretch: ~1680 cm⁻¹ C-N⁺ stretch (thiazolium ring): ~1540 cm⁻¹ | [6] |

| Mass Spectrometry (MS) | The molecular ion exhibits a characteristic M+ and M+2 isotopic pattern (~1:1 ratio) due to the presence of ⁷⁹Br and ⁸¹Br isotopes. | [10] |

Mechanism of Action and Biological Activity

The primary biological function of this compound is to cleave pre-formed, pathological protein cross-links established by advanced glycation end-products (AGEs).[1][3]

AGE Cross-link Breaking

AGEs form through non-enzymatic reactions between reducing sugars and biological molecules like proteins and lipids.[6] Over time, these modified proteins can form covalent cross-links, leading to tissue stiffening and dysfunction. PTB selectively targets and cleaves α-diketone structures within these cross-links.[1][6] The nucleophilic thiazolium ring of PTB attacks a carbonyl carbon in the AGE cross-link, initiating a reaction cascade that results in the breaking of the carbon-carbon or carbon-nitrogen bond holding the proteins together.[6]

Modulation of the AGE-RAGE Signaling Axis

The accumulation of AGEs can also induce cellular damage by activating the Receptor for Advanced Glycation End-products (RAGE).[1] This interaction triggers downstream signaling pathways, such as NF-κB, leading to a pro-inflammatory state and oxidative stress. By breaking AGE cross-links and reducing the overall AGE burden, PTB can inhibit the AGE-RAGE axis, thereby mitigating inflammatory responses and cellular dysfunction.[1][2]

Caption: AGE-RAGE signaling pathway and the inhibitory action of PTB.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, characterization, and evaluation of this compound.

Protocol 1: Synthesis of this compound

This protocol describes a standard method for synthesizing PTB via the quaternization of thiazole (B1198619).[1][6]

Materials:

-

Thiazole

-

2-Bromoacetophenone (B140003) (Phenacyl bromide)

-

Anhydrous solvent (e.g., Acetonitrile, Tetrahydrofuran)

-

Recrystallization solvents (e.g., Ethanol (B145695), Ethyl acetate)

-

Round-bottom flask, magnetic stirrer, reflux condenser, filtration apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask, dissolve thiazole (1.0 equivalent) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagent: To the stirred solution, add 2-bromoacetophenone (1.0-1.1 equivalents) either as a solid or dissolved in a minimal amount of the reaction solvent.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) for several hours (e.g., 12-24 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC). The product, being a salt, will often precipitate out of the solution.

-

Isolation: Cool the reaction mixture to room temperature. Collect the precipitated solid by vacuum filtration and wash the crude product with a small amount of cold solvent to remove unreacted starting materials.

-

Purification: Purify the crude this compound by recrystallization.[6] A common solvent system is a mixture of ethanol and ethyl acetate (B1210297). Dissolve the solid in a minimal amount of hot ethanol and slowly add ethyl acetate until turbidity is observed. Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization.

-

Drying: Collect the pure crystals by vacuum filtration, wash with a cold solvent mixture, and dry under vacuum to yield the final product.

Caption: General workflow for the synthesis of this compound.

Protocol 2: Spectroscopic Characterization

¹H NMR Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of PTB in ~0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire the proton NMR spectrum on a 300 MHz or higher spectrometer.

-

Process the data, referencing the solvent peak (δ ~2.50 ppm for DMSO).

Infrared (IR) Spectroscopy:

-

Prepare a sample using either a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

-

For a KBr pellet, mix a small amount of PTB with dry KBr powder and press into a transparent disk.

-

Acquire the spectrum over a range of 4000-400 cm⁻¹.

-

Identify characteristic peaks, particularly the C=O stretch (~1680 cm⁻¹) and peaks associated with the aromatic rings.[6]

Mass Spectrometry (MS):

-

Prepare a dilute solution of PTB in a suitable solvent (e.g., methanol (B129727) or acetonitrile/water).

-

Infuse the sample into an electrospray ionization (ESI) mass spectrometer operating in positive ion mode.

-

Acquire the mass spectrum and identify the molecular ion peak corresponding to the cation [C₁₁H₁₀NOS]⁺.

Protocol 3: In Vitro AGE Cross-link Breaking Assay (SDS-PAGE)

This assay visually demonstrates the ability of PTB to break protein cross-links.[6]

Materials:

-

A model protein (e.g., Bovine Serum Albumin, BSA)

-

A reducing sugar (e.g., ribose or fructose)

-

Phosphate-buffered saline (PBS)

-

This compound

-

SDS-PAGE equipment and reagents (gels, running buffer, loading dye, protein stain)

Procedure:

-

Glycation: Incubate a concentrated solution of BSA (e.g., 50 mg/mL) with a high concentration of ribose (e.g., 0.5 M) in PBS at 37 °C for several weeks. This will generate cross-linked, high-molecular-weight (HMW) AGE-BSA aggregates.

-

Treatment: Dilute the AGE-BSA solution in PBS. To one aliquot, add a solution of PTB (treatment group). To another, add only the vehicle (control group). Incubate both samples at 37 °C for 24-72 hours.

-

Sample Preparation: Mix aliquots from the control and treatment groups with SDS-PAGE loading dye containing a reducing agent (e.g., β-mercaptoethanol). Heat the samples at 95 °C for 5 minutes.

-

Electrophoresis: Load the samples onto a polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom.

-

Staining and Analysis: Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue). The control lane will show HMW aggregates that remain at the top of the gel. The PTB-treated lane should show a decrease in these HMW bands and an increase in the monomeric BSA band, indicating the cleavage of cross-links.

Caption: Workflow for the in vitro AGE cross-link breaking assay.

Protocol 4: In Vivo Evaluation in a Diabetic Animal Model

This protocol is based on studies evaluating PTB in streptozotocin-induced diabetic rats.[3][11]

Materials:

-

Laboratory animals (e.g., Sprague-Dawley rats or C57BL/6 mice)

-

Streptozotocin (STZ) for diabetes induction

-

Citrate (B86180) buffer

-

This compound

-

Saline (vehicle)

-

Equipment for injections, blood glucose monitoring, and tissue collection

Procedure:

-

Induction of Diabetes: Induce diabetes in the animals via a single intraperitoneal (IP) injection of STZ dissolved in cold citrate buffer. Confirm hyperglycemia (e.g., blood glucose > 250 mg/dL) several days later.

-

Grouping: Divide the diabetic animals into at least two groups: a treatment group receiving PTB and a control group receiving saline (vehicle). Include a non-diabetic control group.

-

Dosing: Administer PTB daily to the treatment group. A previously reported effective dose is 10 mg/kg via IP injection for rats or 10 µg/g via subcutaneous injection for mice.[3][11][12] Administer an equivalent volume of saline to the control groups.

-

Monitoring and Duration: Treat the animals for a specified period (e.g., 3 to 12 weeks).[3][12] Monitor body weight and blood glucose levels regularly.

-

Endpoint Analysis: At the end of the study, euthanize the animals and collect tissues of interest (e.g., aorta, kidney, blood). Analyze tissues for AGE accumulation using techniques like ELISA or immunohistochemistry.[3][12] Functional parameters, such as urinary protein levels, can also be assessed.[12]

Safety and Handling

This compound should be handled with appropriate laboratory safety precautions. It is associated with the following hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation). Always use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and handle the compound in a well-ventilated area or chemical fume hood.

Conclusion

This compound is a valuable research tool and a promising therapeutic candidate for combating the detrimental effects of advanced glycation end-products. Its well-defined chemical properties, specific mechanism of action as an AGE cross-link breaker, and demonstrated efficacy in preclinical models make it a cornerstone compound in the study of age- and diabetes-related pathologies. The protocols outlined in this guide provide a robust framework for its synthesis, characterization, and biological evaluation, enabling further research into its potential applications in drug development.

References

- 1. Buy this compound | 5304-34-7 [smolecule.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. The cross-link breaker, this compound prevents vascular advanced glycation end-product accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. CAS 5304-34-7: this compound | CymitQuimica [cymitquimica.com]

- 6. This compound | 5304-34-7 | Benchchem [benchchem.com]

- 7. scbt.com [scbt.com]

- 8. This compound CAS#: 5304-34-7 [chemicalbook.com]

- 9. This compound [oakwoodchemical.com]

- 10. mass spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br fragmentation pattern of m/z m/e ions for analysis and identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. researchgate.net [researchgate.net]

- 12. This compound decreases renal and increases urinary advanced glycation end products excretion without ameliorating diabetic nephropathy in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of N-Phenacylthiazolium Bromide: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Phenacylthiazolium bromide (PTB) is a compound of significant interest in biochemical and pharmaceutical research, primarily recognized for its role as a breaker of advanced glycation end-product (AGE) cross-links. Understanding its solubility in common laboratory solvents is critical for its effective use in experimental settings, from in vitro assays to preclinical studies. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, detailed experimental protocols for its solubility determination, and a visualization of its relevant biological signaling pathway.

Core Focus: Solubility and Experimental Protocols

Predicted Solubility of this compound

Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents

| Solvent | Classification | Predicted Solubility | Rationale |

| Water | Polar Protic | High | As an ionic salt, it is expected to be readily soluble in water. |

| Methanol | Polar Protic | High | The polar hydroxyl group can interact favorably with the ionic nature of the compound. |

| Ethanol | Polar Protic | Moderate to High | Similar to methanol, but the slightly lower polarity may result in slightly lower solubility. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a strong polar aprotic solvent capable of dissolving many organic salts. |

| Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, DMF is a polar aprotic solvent that should effectively solvate the thiazolium salt. |

| Acetonitrile (B52724) | Polar Aprotic | Moderate | While polar, acetonitrile is generally a weaker solvent for salts compared to DMSO and DMF. |

Disclaimer: The data presented in this table are predictions based on the chemical structure of this compound and general solubility principles. Experimental verification is essential for obtaining accurate quantitative solubility data.

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the quantitative determination of the solubility of this compound in a given solvent using the widely accepted shake-flask method.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (crystalline solid)

-

Selected solvent (e.g., water, ethanol, DMSO) of high purity

-

Thermostatically controlled orbital shaker or water bath

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or other compatible material)

-

Volumetric flasks and pipettes

-

A suitable analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of the Test System:

-

Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation.

-

Accurately add a known volume of the selected solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples at a constant speed for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to sediment.

-

Carefully withdraw a known volume of the supernatant using a syringe, ensuring no solid particles are disturbed.

-

Attach a syringe filter to the syringe and filter the supernatant into a clean, dry vial. This step is critical to remove any undissolved microcrystals.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Measure the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions and the diluted sample solution.

-

Construct a calibration curve by plotting the analytical signal versus the concentration of the standard solutions.

-

-

Calculation of Solubility:

-

Determine the concentration of this compound in the diluted sample solution using the calibration curve.

-

Calculate the original concentration in the saturated supernatant by multiplying the measured concentration by the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.

-

dot

Caption: Experimental workflow for determining the solubility of this compound.

Biological Context: The AGE-RAGE Signaling Pathway

This compound's primary mechanism of action is the cleavage of pre-formed advanced glycation end-product (AGE) cross-links. AGEs are harmful compounds that accumulate in the body and contribute to various pathologies, particularly in diabetes and aging. They exert their detrimental effects in part by binding to the Receptor for Advanced Glycation End-products (RAGE), which triggers a cascade of intracellular signaling events leading to inflammation, oxidative stress, and tissue damage.

The following diagram illustrates the AGE-RAGE signaling pathway and the conceptual point of intervention for an AGE cross-link breaker like this compound.

dot

Caption: The AGE-RAGE signaling pathway and the inhibitory action of PTB.

This guide provides a foundational understanding of the solubility of this compound and a practical framework for its experimental determination. The visualization of the relevant signaling pathway further contextualizes its application in biomedical research. Accurate solubility data is paramount for the design of robust and reproducible experiments, and it is strongly recommended that researchers perform their own quantitative assessments using the protocol outlined herein.

A Technical Guide to N-Phenacylthiazolium Bromide: An Inhibitor of Protein Glycation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Advanced Glycation End-products (AGEs) are the result of non-enzymatic reactions between sugars and proteins, lipids, or nucleic acids.[1][2] Their accumulation is a key factor in the pathology of aging and various diseases, including diabetes, atherosclerosis, and neurodegenerative disorders.[1][3] N-Phenacylthiazolium bromide (PTB) has emerged as a significant compound of interest due to its ability to cleave pre-existing AGE cross-links, positioning it as a potential therapeutic agent to reverse glycation-induced damage.[4][5] This document provides a comprehensive technical overview of PTB, detailing its mechanism of action, synthesis, and the experimental evidence supporting its function as a protein glycation inhibitor.

The Challenge of Protein Glycation

Protein glycation, also known as the Maillard reaction, is a complex cascade of non-enzymatic reactions.[1][3] It begins with the condensation of a reducing sugar's carbonyl group with a free amino group on a protein, forming a reversible Schiff base.[1][2] This base rearranges to a more stable Amadori product.[2][3] Over time, these Amadori products undergo a series of irreversible reactions—including dehydration, oxidation, and condensation—to form a heterogeneous group of compounds known as Advanced Glycation End-products (AGEs).[2]

These AGEs can form cross-links between proteins, such as collagen, leading to altered tissue structure, stiffness, and impaired function.[6][7] The accumulation of AGEs is implicated in the stiffening of blood vessels, reduced bone flexibility, and the activation of inflammatory signaling pathways through their interaction with the Receptor for Advanced Glycation End-products (RAGE).[1][4][8]

References

- 1. Advanced glycation end-product - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Advanced Glycation End Products in the Skin: Molecular Mechanisms, Methods of Measurement, and Inhibitory Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Reduces Bone Fragility Induced by Nonenzymatic Glycation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. m.youtube.com [m.youtube.com]

The Thiazolium Ring: The Engine of N-Phenacyl-4,5-dimethylthiazolium Bromide's Reactivity in Reversing Glycation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-phenacyl-4,5-dimethylthiazolium bromide (NPTB), a synthetic thiazolium salt, has garnered significant attention for its ability to cleave advanced glycation end-product (AGE) cross-links. These AGEs are implicated in the pathogenesis of diabetic complications, neurodegenerative diseases, and the general aging process. The reactivity of NPTB is intrinsically linked to the chemical properties of its core component: the thiazolium ring. This guide delves into the pivotal role of the thiazolium ring in the reactivity of NPTB, providing a comprehensive overview of its mechanism of action, supporting quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways. This document is intended to serve as a technical resource for researchers, scientists, and professionals involved in drug development and the study of glycation chemistry.

Introduction: The Chemical Significance of the Thiazolium Ring

The thiazole (B1198619) ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a recurring motif in biologically active molecules, most notably in Vitamin B1 (thiamine). The quaternization of the thiazole nitrogen to form a thiazolium salt dramatically alters its chemical properties, rendering the C2 proton acidic. Deprotonation of this position generates a nucleophilic carbene, which is central to the catalytic activity of thiamine (B1217682) and other thiazolium salts in biochemical reactions such as the benzoin (B196080) condensation and the Stetter reaction.

In NPTB, the thiazolium ring is the reactive center, responsible for its therapeutic potential as an AGE cross-link breaker. The electron-withdrawing nature of the quaternary nitrogen and the stabilizing effect of the adjacent sulfur atom facilitate the formation of a reactive ylide at the C2 position. This ylide is a potent nucleophile that can attack the electrophilic dicarbonyl moieties characteristic of many AGE cross-links.

Mechanism of Action: The Thiazolium Ring in AGE Cross-link Cleavage

The primary therapeutic action of NPTB is the cleavage of pre-formed AGE cross-links, particularly those involving α-dicarbonyl structures. The mechanism, driven by the thiazolium ring, can be described as follows:

-

Ylide Formation: In a physiological environment, the C2 proton of the thiazolium ring of NPTB is abstracted by a base, forming a highly reactive ylide (a neutral molecule containing a formally negatively charged carbon adjacent to a positively charged heteroatom).

-

Nucleophilic Attack: The nucleophilic C2 of the ylide attacks one of the carbonyl carbons of the α-dicarbonyl moiety within the AGE cross-link.

-

Intermediate Formation: This attack results in the formation of a tetrahedral intermediate.

-

Ring Formation and Cleavage: Subsequent intramolecular rearrangement leads to the formation of a five-membered ring intermediate. This intermediate is unstable and undergoes fragmentation, ultimately cleaving the carbon-carbon or carbon-nitrogen bond of the AGE cross-link.[1]

-

Regeneration of the Thiazolium Salt: The fragmentation process releases the cleaved protein and regenerates the NPTB molecule, allowing it to participate in further catalytic cycles.

This mechanism highlights the thiazolium ring as a true catalyst in the degradation of pathological protein cross-links.

Caption: Mechanism of NPTB-mediated AGE cross-link cleavage.

Quantitative Assessment of Reactivity

The unique reactivity of the N-phenacyl substituent in conjunction with the thiazolium ring makes NPTB a particularly potent agent for cleaving α-dicarbonyl compounds. A comparative study on the cleavage of 1-phenyl-1,2-propanedione (B147261) (PPD) highlights the superior efficacy of NPTB over other N-heterocyclic carbene (NHC) precursors.

| Entry | NHC Precursor | Yield (%) of Benzoic Acid |

| 1 | N-phenacyl-4,5-dimethylthiazolium bromide (NPTB) | 96 |

| 2 | N-benzyl-4,5-dimethylthiazolium chloride | 48 |

| 3 | N-benzyl-5-hydroxyethyl-4-methylthiazolium chloride | 38 |

| 4 | N-benzyl-1,3,4,5-tetramethylimidazolium chloride | 10 |

| 5 | N-benzyl-1,3-dimesitylimidazolium chloride | <5 |

| Table 1: Comparative Cleavage of 1-phenyl-1,2-propanedione (PPD) by various N-Heterocyclic Carbene Precursors.[1] Yields were determined by peak integration in LCMS with respect to PPD. |

The data clearly demonstrate that the N-phenacylthiazolium moiety is significantly more reactive in this transformation than its N-benzyl counterparts and related imidazolium-based NHC precursors. This enhanced reactivity is crucial for its biological efficacy.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of NPTB's reactivity and biological effects.

Radioimmunoassay (RIA) for Quantification of Advanced Glycation End-Products (AGEs) in Mesenteric Vessels

This protocol is adapted from Cooper, M. E., et al. (2000), Diabetologia, 43(5), 660-664.[2]

Objective: To quantify the concentration of AGEs in the mesenteric vessels of control and diabetic rats treated with NPTB.

Materials:

-

Mesenteric vessel homogenates

-

Anti-AGE-BSA antibody

-

125I-labeled AGE-RNase (tracer)

-

AGE-RNase standards

-

Collagenase

-

Sheep anti-rabbit IgG

-

8% Polyethylene (B3416737) glycol 6000

-

Gamma counter

-

Phosphate buffer (0.2 M, pH 7.2)

-

RIA buffer

Procedure:

-

Sample Preparation: Homogenize mesenteric vessel tissue in an appropriate buffer. Extract the homogenates with collagenase.

-

Assay Setup: In RIA tubes, add a known volume of collagenase-extracted mesenteric vessel homogenate, the anti-AGE-BSA antibody, and the 125I-labeled AGE-RNase tracer.

-

Incubation: Incubate the tubes for 5 hours at room temperature.

-

Immunoprecipitation: Add sheep anti-rabbit IgG to each tube and incubate overnight at room temperature.

-

Precipitation of Proteins: Add 8% polyethylene glycol 6000 to precipitate the antibody-bound complexes.

-

Centrifugation and Measurement: Centrifuge the tubes and carefully decant the supernatant. Measure the radioactivity of the pellet using a gamma counter.

-

Standard Curve: Generate a standard curve using serial dilutions of AGE-RNase standards.

-

Quantification: Determine the concentration of AGEs in the samples by comparing their radioactivity to the standard curve. The results are typically expressed as ng AGE-RNase equivalents per mg of protein.

Immunohistochemistry (IHC) for Localization of AGEs in Tissue

This protocol is a generalized procedure based on the methods described in Cooper, M. E., et al. (2000).

Objective: To visualize the localization of AGEs in paraffin-embedded tissue sections.

Materials:

-

Formalin-fixed, paraffin-embedded tissue sections (e.g., rat mesenteric vessels)

-

Polyclonal anti-AGE antibody

-

Biotinylated secondary antibody

-

Avidin-biotin-peroxidase complex (ABC) reagent

-

3,3'-Diaminobenzidine (DAB) substrate

-

Harris's hematoxylin

-

Xylene

-

Ethanol (B145695) series (100%, 95%, 70%)

-

Phosphate-buffered saline (PBS)

-

Blocking solution (e.g., normal goat serum)

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval: Perform antigen retrieval if necessary (e.g., heat-induced epitope retrieval in citrate (B86180) buffer).

-

Blocking Endogenous Peroxidase: Incubate sections in 3% hydrogen peroxide in methanol (B129727) to block endogenous peroxidase activity.

-

Blocking Non-specific Binding: Block non-specific antibody binding by incubating the sections with a blocking solution (e.g., 10% normal goat serum in PBS) for 30 minutes.

-

Primary Antibody Incubation: Incubate the sections with the primary anti-AGE antibody at an optimized dilution overnight at 4°C.

-

Secondary Antibody Incubation: After washing with PBS, incubate the sections with a biotinylated secondary antibody for 1 hour at room temperature.

-

Signal Amplification: Wash with PBS and then incubate with the ABC reagent for 30 minutes.

-

Visualization: Develop the color by incubating the sections with DAB substrate until the desired stain intensity is reached.

-

Counterstaining: Counterstain the sections with Harris's hematoxylin.

-

Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then mount with a permanent mounting medium.

-

Microscopy: Examine the sections under a light microscope. The presence of a brown precipitate indicates the localization of AGEs.

Mitogenesis and Cytotoxicity Assays of NPTB on Human Periodontal Ligament Cells (hPDLCs)

These protocols are based on the study by Chang, P. C., et al. (2014), Journal of Periodontology, 85(7), e268-276.[3]

Objective: To evaluate the effect of NPTB on the proliferation (mitogenesis) and viability (cytotoxicity) of hPDLCs.

4.3.1. Mitogenesis Assay (e.g., BrdU or [3H]-thymidine incorporation assay)

Materials:

-

Human periodontal ligament cells (hPDLCs)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

NPTB stock solution

-

BrdU labeling reagent or [3H]-thymidine

-

Anti-BrdU antibody conjugated to a peroxidase (for BrdU assay)

-

Substrate for peroxidase (e.g., TMB)

-

Scintillation counter (for [3H]-thymidine assay)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed hPDLCs in 96-well plates at a predetermined density and allow them to attach overnight.

-

Serum Starvation: Synchronize the cells in the G0/G1 phase by incubating them in a low-serum medium for 24 hours.

-

Treatment: Treat the cells with various concentrations of NPTB (e.g., 0.05 to 0.1 mM) in a fresh medium containing a mitogen (e.g., 10% FBS) for a specified period (e.g., 24 hours).

-

Labeling: Add BrdU labeling reagent or [3H]-thymidine to the wells and incubate for an additional 4-18 hours to allow for incorporation into newly synthesized DNA.

-

Detection (BrdU): Fix the cells, permeabilize them, and add the anti-BrdU-peroxidase antibody. After washing, add the substrate and measure the absorbance using a microplate reader.

-

Detection ([3H]-thymidine): Harvest the cells onto a filter mat, and measure the incorporated radioactivity using a scintillation counter.

-

Analysis: Compare the absorbance or radioactivity of NPTB-treated cells to untreated controls to determine the effect on mitogenesis.

4.3.2. Cytotoxicity Assay (e.g., MTT or LDH assay)

Materials:

-

hPDLCs

-

Cell culture medium

-

NPTB stock solution

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

LDH assay kit

-

96-well cell culture plates

Procedure (MTT Assay):

-

Cell Seeding and Treatment: Seed hPDLCs in 96-well plates and treat with various concentrations of NPTB as described for the mitogenesis assay.

-

MTT Incubation: After the treatment period (e.g., 24 hours), add MTT reagent to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the absorbance of untreated control cells. A decrease in absorbance indicates cytotoxicity.

Signaling Pathways and Logical Relationships

NPTB's primary mode of action is the extracellular cleavage of AGEs. This action has significant downstream effects on intracellular signaling, particularly by modulating the interaction between AGEs and their cell surface receptor, the Receptor for Advanced Glycation End Products (RAGE).

The AGE-RAGE Signaling Axis

The binding of AGEs to RAGE on various cell types (e.g., endothelial cells, macrophages) triggers a cascade of pro-inflammatory and pro-oxidative events. This signaling pathway is a key contributor to the pathogenesis of diabetic complications.

Caption: NPTB's modulation of the AGE-RAGE signaling pathway.

By cleaving AGEs, NPTB reduces the ligand pool available to bind to RAGE, thereby downregulating this deleterious signaling cascade. This leads to a reduction in oxidative stress and inflammation, which are key therapeutic goals in managing AGE-related pathologies.

Conclusion

The thiazolium ring is the cornerstone of NPTB's reactivity and its therapeutic potential. Its ability to form a nucleophilic ylide enables the catalytic cleavage of pathological AGE cross-links. This mechanism of action, supported by quantitative data and elucidated through various experimental protocols, underscores the importance of the thiazolium moiety in the design of novel therapeutic agents targeting the consequences of non-enzymatic glycation. The modulation of the AGE-RAGE signaling axis by NPTB further highlights its potential in mitigating the downstream inflammatory and oxidative stress associated with a range of chronic diseases. This in-depth guide provides a foundational understanding for researchers and drug development professionals seeking to leverage the unique chemistry of the thiazolium ring for therapeutic benefit.

References

- 1. ahro.austin.org.au [ahro.austin.org.au]

- 2. The cross-link breaker, N-phenacylthiazolium bromide prevents vascular advanced glycation end-product accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound inhibits the advanced glycation end product (AGE)-AGE receptor axis to modulate experimental periodontitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Formation of Advanced Glycation End-Products (AGEs)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Advanced Glycation End-products (AGEs) are a heterogeneous group of molecules formed through a non-enzymatic reaction between reducing sugars and the free amino groups of proteins, lipids, or nucleic acids.[1][2][3] This process, known as the Maillard reaction, is a key contributor to the pathophysiology of numerous chronic diseases, including diabetes mellitus, atherosclerosis, and neurodegenerative disorders.[4][5][6] The accumulation of AGEs in tissues leads to altered protein structure and function, cellular signaling disruption, and the induction of oxidative stress and inflammation, primarily through the Receptor for Advanced Glycation End-products (RAGE) signaling pathway.[2][5][7] This guide provides a comprehensive technical overview of the core mechanisms of AGE formation, detailed experimental protocols for their study, quantitative data, and a review of the key signaling pathways involved.

The Chemistry of AGE Formation: The Maillard Reaction

The formation of AGEs is a complex cascade of reactions, broadly termed the Maillard reaction.[8][9][10] This process occurs both endogenously under physiological conditions and exogenously in foods during thermal processing.[1][11] The reaction is classically divided into three main stages:

-

Initial Stage: This stage involves the reversible condensation of a carbonyl group from a reducing sugar (e.g., glucose, fructose) with a free amino group from a biomolecule (commonly the lysine (B10760008) and arginine residues of proteins) to form a Schiff base.[8][9][12] This unstable intermediate then undergoes a rearrangement to form a more stable ketoamine, known as an Amadori product.[1][8][12] This entire initial phase is reversible.

-

Intermediate Stage: The Amadori products undergo a series of further reactions, including dehydration, cyclization, and fragmentation.[13][14] These reactions generate highly reactive dicarbonyl compounds, such as glyoxal (B1671930) (GO), methylglyoxal (B44143) (MGO), and 3-deoxyglucosone (B13542) (3-DG).[1][12] This stage represents a critical point in the pathway, as these dicarbonyls are potent precursors to AGEs. The degradation of amino acids in the presence of these dicarbonyls is known as the Strecker degradation.[13]

-

Final Stage: The reactive dicarbonyl intermediates react irreversibly with amino, sulfhydryl, and guanidine (B92328) functional groups on proteins.[15] This final stage involves a complex series of condensations, polymerizations, and cross-linking reactions, resulting in the formation of a diverse array of stable, irreversible AGEs, some of which are fluorescent and colored (melanoidins).[9][10][14]

The overall pathway is influenced by factors such as pH, temperature, and the concentration of reactants.[13] Oxidative conditions can significantly accelerate the process, a phenomenon often referred to as "glycoxidation."[5]

Key AGEs and Quantitative Data

Numerous AGEs have been identified, with Nε-(carboxymethyl)lysine (CML) and pentosidine (B29645) being among the most well-characterized biomarkers.[8][16] The table below summarizes key AGEs and their precursors.

| Advanced Glycation End-product (AGE) | Common Precursor(s) | Characteristics |

| Nε-(carboxymethyl)lysine (CML) | Glyoxal, Amadori products, Lipid Peroxidation, Ascorbic Acid | Non-fluorescent, widely used biomarker of glycation and oxidative stress.[11][12][15] |

| Nε-(carboxyethyl)lysine (CEL) | Methylglyoxal, Amadori products | Non-fluorescent, homolog of CML.[11] |

| Pentosidine | Ribose, Glucose, Fructose, Ascorbic Acid | Fluorescent, forms cross-links between lysine and arginine residues.[11][12] |

| Glyoxal-lysine dimer (GOLD) | Glyoxal | Cross-links two lysine residues.[17] |

| Methylglyoxal-lysine dimer (MOLD) | Methylglyoxal | Cross-links two lysine residues.[9][17] |

| Pyrraline | 3-Deoxyglucosone | Non-fluorescent. |

| Fructoselysine | Glucose, Fructose | An Amadori product, considered an early glycation product.[1] |

Quantitative Analysis Data

The quantification of AGEs is essential for clinical and research applications. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) is a gold-standard technique.[8] The following table presents typical performance data for an LC-MS/MS method for AGE analysis.

| Parameter | Value | Description | Reference |

| Limit of Detection (LOD) | 0.9 - 15.5 ng/mL | The lowest concentration of an analyte that can be reliably detected. | [18] |

| Limit of Quantification (LOQ) | 2.8 - 47.0 ng/mL | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. | [18] |

| Recovery | 76 - 118% | The percentage of the true concentration of an analyte recovered during the analytical procedure. | [18] |

| Hydrolysis Method | Microwave-assisted (11 min) vs. Conventional (overnight) | Microwave-assisted hydrolysis shows similar efficiency to conventional methods for many AGEs, significantly reducing sample preparation time. | [18] |

Biological Consequences: The RAGE Signaling Pathway

The pathological effects of AGEs are largely mediated by their interaction with the Receptor for Advanced Glycation End-products (RAGE), a multi-ligand receptor of the immunoglobulin superfamily.[19][20] The binding of AGEs to RAGE initiates a cascade of intracellular signaling events, culminating in the activation of transcription factors like Nuclear Factor-kappa B (NF-κB).[5][7] This activation leads to the upregulation of pro-inflammatory cytokines, adhesion molecules, and pro-oxidant enzymes, creating a positive feedback loop where inflammation and oxidative stress further accelerate AGE formation.[2][5]

Key signaling pathways activated by the AGE-RAGE axis include:

-

MAPK/ERK Pathway: Involved in cell proliferation, differentiation, and inflammation.[5]

-

JAK/STAT Pathway: A critical pathway for cytokine signaling.[20]

-

PI3K/AKT Pathway: Regulates cell survival and metabolism.[19]

-

NADPH Oxidase Activation: A major source of cellular reactive oxygen species (ROS), leading to oxidative stress.[20]

Experimental Protocols

Protocol for In Vitro AGEs Formation (BSA-Glucose Model)

This protocol describes a common method for generating AGEs in a controlled laboratory setting for subsequent analysis or use in cell culture experiments.[21]

Materials:

-

Bovine Serum Albumin (BSA), fatty-acid free

-

D-Glucose

-

Phosphate Buffered Saline (PBS), 0.2 M, pH 7.4

-

Sodium Azide (B81097) (NaN3)

-

Sterile, pyrogen-free water

-

Sterile incubation tubes or plates

-

Spectrofluorometer or ELISA reader

Procedure:

-

Prepare Reagents:

-

Prepare a 40 mg/mL BSA stock solution in 0.2 M PBS.

-

Prepare a 160 mM D-Glucose stock solution in 0.2 M PBS.

-

Prepare a 0.04% Sodium Azide solution in PBS to prevent microbial growth.

-

-

Set up Glycation Reaction:

-

In a sterile tube, combine the reagents to achieve final concentrations of 20 mg/mL BSA and 80 mM D-Glucose.[21] Add sodium azide to a final concentration of 0.02%.

-

Prepare control groups as needed (e.g., BSA without glucose, glucose without BSA).

-

-

Incubation:

-

Incubate the reaction mixture in a sterile, sealed container at 37°C in the dark for a desired period (e.g., 1, 2, 3, or 4 weeks). AGE formation is time-dependent.[21]

-

-

Termination and Analysis:

-

After incubation, stop the reaction by dialysis against PBS to remove unreacted glucose or by freezing at -80°C.

-

Confirm AGE formation by measuring the characteristic fluorescence at an excitation wavelength of ~370 nm and an emission wavelength of ~440 nm.

-

Alternatively, quantify specific AGEs like CML using ELISA or LC-MS/MS.

-

Protocol for Sample Preparation for LC-MS/MS Analysis of AGEs

This protocol outlines the key steps for preparing protein-rich samples (e.g., plasma, tissue homogenates) for the quantification of total (protein-bound) AGEs.

Materials:

-

Protein-containing sample

-

Hydrochloric Acid (HCl), 6 M

-

Internal standards (e.g., isotopically labeled CML and CEL)

-

Enzymes for hydrolysis (e.g., pepsin, pronase E, aminopeptidase, prolidase) for acid-labile AGEs.[22]

-

Solid Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode)

-

LC-MS grade solvents (water, acetonitrile, formic acid)

Procedure:

-

Protein Hydrolysis (for acid-stable AGEs like CML):

-

To a known amount of protein sample, add an appropriate volume of internal standard solution.

-

Add 6 M HCl to the sample.

-

Heat the mixture at 110°C for 16-24 hours in a sealed, vacuum-purged vial. Note: Microwave-assisted hydrolysis can significantly shorten this step.[18]

-

-

Hydrolysis (for acid-labile AGEs like hydroimidazolones):

-

For acid-labile AGEs, enzymatic hydrolysis is required. This involves sequential digestion with enzymes like pepsin and pronase E.[22]

-

-

Purification:

-

Neutralize the hydrolysate.

-

Perform Solid Phase Extraction (SPE) to remove interfering substances like salts and lipids and to concentrate the analytes. Condition, load, wash, and elute the analytes according to the SPE cartridge manufacturer's instructions.

-

-

Analysis:

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

-

Inject the prepared sample into the UPLC-MS/MS system for separation and quantification.[23]

-

References

- 1. Advanced Glycation End-Products (AGEs): Formation, Chemistry, Classification, Receptors, and Diseases Related to AGEs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Endogenous advanced glycation end products in the pathogenesis of chronic diabetic complications [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Advanced Glycation End Products and Diabetic Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Advanced glycation end-product - Wikipedia [en.wikipedia.org]

- 7. The Role of Advanced Glycation End Products in Diabetic Vascular Complications [e-dmj.org]

- 8. Advanced Glycation End Products (AGEs): Biochemistry, Signaling, Analytical Methods, and Epigenetic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. home.sandiego.edu [home.sandiego.edu]

- 10. Maillard reaction - Wikipedia [en.wikipedia.org]

- 11. Advanced Glycation End Products: A Comprehensive Review of Their Detection and Occurrence in Food - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Advanced Glycation End Products in the Skin: Molecular Mechanisms, Methods of Measurement, and Inhibitory Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ijrpr.com [ijrpr.com]

- 15. ahajournals.org [ahajournals.org]

- 16. A review on methods of estimation of advanced glycation end products [wisdomlib.org]

- 17. LC-Orbitrap-MS/MS Analysis of Chosen Glycation Products in Infant Formulas [mdpi.com]

- 18. Quantification of advanced glycation end products and amino acid cross-links in foods by high-resolution mass spectrometry: Applicability of acid hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Molecular Characteristics of RAGE and Advances in Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Pathophysiology of RAGE in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Inhibition effect of AGEs formation in vitro by the two novel peptides EDYGA and DLLCIC derived from Pelodiscus sinensis [frontiersin.org]

- 22. Mass spectrometric determination of early and advanced glycation in biology - PMC [pmc.ncbi.nlm.nih.gov]

- 23. UPLC-MS/MS method for quantitative determination of the advanced glycation endproducts Nε-(carboxymethyl)lysine and Nε-(carboxyethyl)lysine - Analytical Methods (RSC Publishing) [pubs.rsc.org]

N-Phenacylthiazolium Bromide: An In-Depth Technical Guide for the Study of Diabetic Complications

For Researchers, Scientists, and Drug Development Professionals

Abstract

The global rise in diabetes mellitus has led to a parallel increase in the prevalence of its debilitating long-term complications, including nephropathy, retinopathy, neuropathy, and cardiovascular disease. A key pathological mechanism underlying these complications is the non-enzymatic glycation of proteins and lipids, leading to the formation and accumulation of Advanced Glycation End-products (AGEs). AGEs contribute to tissue damage by forming cross-links between proteins, altering their structure and function, and by activating pro-inflammatory signaling pathways through their interaction with the Receptor for Advanced Glycation End-products (RAGE). N-Phenacylthiazolium bromide (PTB) has emerged as a significant research tool for investigating the role of AGEs in diabetic complications. As a potent AGE cross-link breaker, PTB offers a mechanism to reverse the formation of these detrimental protein adducts, thereby providing a valuable pharmacological agent to study the pathophysiology of diabetic complications and explore potential therapeutic interventions. This technical guide provides a comprehensive overview of PTB, including its mechanism of action, synthesis, and detailed experimental protocols for its application in the study of diabetic complications.

Introduction: The Challenge of Advanced Glycation End-products in Diabetes

Hyperglycemia, a hallmark of diabetes, accelerates the non-enzymatic reaction between reducing sugars and the free amino groups of proteins, lipids, and nucleic acids, a process known as the Maillard reaction. This cascade of reactions leads to the formation of a heterogeneous group of molecules collectively known as Advanced Glycation End-products (AGEs). The accumulation of AGEs is a central driver of diabetic complications through two primary mechanisms:

-

Protein Cross-linking: AGEs can form irreversible cross-links between long-lived proteins such as collagen and elastin (B1584352) in the extracellular matrix. This cross-linking leads to increased tissue stiffness, reduced elasticity, and impaired function of blood vessels, nerves, and the kidneys.

-

Cellular Signaling Activation: AGEs can bind to the Receptor for Advanced Glycation End-products (RAGE), a multi-ligand receptor of the immunoglobulin superfamily. The engagement of RAGE by AGEs triggers a cascade of intracellular signaling pathways, leading to oxidative stress, inflammation, and cellular dysfunction.

The AGE-RAGE signaling axis is implicated in the pathogenesis of a wide range of diabetic complications, making it a critical target for therapeutic intervention and research.

This compound (PTB): A Tool to Break the Chains of Glycation

This compound (PTB) is a thiazolium compound that has been identified as a potent breaker of established AGE cross-links. Its chemical structure features a reactive thiazolium ring that is thought to target and cleave the α-dicarbonyl structures within AGE cross-links, effectively reversing the protein modifications.

Mechanism of Action

The proposed mechanism of action for PTB involves the nucleophilic attack of the thiazolium ring on the dicarbonyl moiety of an AGE cross-link. This interaction leads to the cleavage of the carbon-carbon bond of the cross-link, releasing the adducted proteins and restoring their normal function. By breaking these cross-links, PTB can potentially reverse the detrimental effects of AGE accumulation on tissue structure and function.

The AGE-RAGE Signaling Pathway and PTB's Impact

The binding of AGEs to RAGE initiates a complex network of downstream signaling pathways that contribute to the inflammatory and fibrotic responses seen in diabetic complications. Key pathways activated include:

-

MAPK Pathway: Activation of Mitogen-Activated Protein Kinases (MAPKs) such as ERK1/2, p38, and JNK.

-

NF-κB Pathway: Activation of the transcription factor Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation.

-

PI3K/Akt Pathway: Activation of the Phosphoinositide 3-kinase (PI3K)/Akt pathway, involved in cell survival and proliferation.

-

JAK/STAT Pathway: Activation of the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway, which mediates cytokine signaling.

By breaking AGE cross-links, PTB reduces the pool of RAGE ligands, thereby attenuating the activation of these downstream signaling cascades and their pathological consequences.

Quantitative Data on PTB Efficacy

The efficacy of PTB in mitigating the effects of AGEs has been demonstrated in various preclinical studies. The following tables summarize key quantitative findings.

Table 1: In Vivo Efficacy of this compound in Animal Models of Diabetes

| Animal Model | Dosage | Duration of Treatment | Key Findings | Reference |

| Streptozotocin-induced diabetic rats | 10 mg/kg/day (intraperitoneal) | 3 weeks | Prevented the increase in mesenteric vascular AGE accumulation. Attenuated diabetes-associated mesenteric vascular hypertrophy. | [1] |

| Streptozotocin-induced diabetic rats | 10 mg/kg/day (intraperitoneal) | 3 weeks (delayed intervention) | Reduced vascular AGE accumulation. | [1] |

| Streptozotocin-induced diabetic C57BL/6 mice | 10 µg/g/day (subcutaneous) | 12 weeks | Decreased renal collagen-bound AGEs and increased urinary AGE excretion. Did not ameliorate glomerular lesions or proteinuria. | [2] |

| Ligature-induced periodontitis in rats | Systemic administration | Induction, progression, and recovery phases | Significantly reduced periodontal bone loss and AGE deposition. | [3] |

Table 2: Effects of PTB on Biochemical and Physiological Parameters in Diabetic Rats

| Parameter | Control | Diabetic | Diabetic + PTB | % Change with PTB | Reference |

| Vascular AGEs (U/mg protein) | 1.8 ± 0.2 | 5.8 ± 0.9 | 2.1 ± 0.3 | -63.8% | [1] |

| Urinary Protein/Creatinine Ratio | Not significantly affected | - | - | - | [2] |

| Glomerular Volume (µm³) | Not reported | No significant difference | No significant difference | - | [2] |

Note: While direct IC50 values for PTB's AGE-breaking activity are not consistently reported in the literature, its efficacy is often compared to its more stable analog, alagebrium (B1220623) (ALT-711). Studies have shown that both compounds are effective in reducing AGE accumulation and improving cardiovascular function in diabetic animal models.[4][5][6]

Experimental Protocols

Synthesis of this compound

The synthesis of PTB is typically achieved through the quaternization of thiazole (B1198619) with phenacyl bromide.[7][8][9][10][11]

Materials:

-

Thiazole

-

Phenacyl bromide

-

Anhydrous ethanol (B145695)

-

Sodium hydroxide (B78521) (optional, for basic conditions)

Procedure:

-

Dissolve thiazole in anhydrous ethanol.

-

Add an equimolar amount of phenacyl bromide to the solution. For reactions under basic conditions, a base such as sodium hydroxide can be added to deprotonate the thiazole.

-

Reflux the reaction mixture for 4-6 hours at 50°C.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.

-

Collect the precipitate by filtration and wash with cold ethanol.

-

Recrystallize the product from ethanol to obtain pure this compound.

Quantification of AGEs in Biological Samples

Materials:

-

Rat serum samples

-

AGE ELISA kit (commercial kits are available)